molecular formula C27H30N4O3S B295724 6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Numéro de catalogue: B295724
Poids moléculaire: 490.6 g/mol
Clé InChI: ZCUQTIBULDYJQG-WLKIOIGBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiadiazolidinone family of compounds, which have been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Mécanisme D'action

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its biological effects by inhibiting glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its phosphorylation, thereby inhibiting its activity. This leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer, this compound inhibits cell proliferation and induces apoptosis by regulating the expression of various genes involved in cell cycle progression and apoptosis. In diabetes, this compound improves insulin sensitivity by activating the insulin signaling pathway and increasing glucose uptake. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce beta-amyloid peptides. In inflammatory diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is a non-specific inhibitor that can also inhibit other kinases besides GSK-3. It has poor solubility in water and requires the use of organic solvents for in vitro experiments.

Orientations Futures

There are several future directions for 6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one research. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another area of interest is the evaluation of this compound in combination with other drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Finally, the development of this compound analogs with improved solubility and bioavailability is also an area of interest for future research.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of GSK-3, a key regulator of various cellular processes. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of more potent and selective GSK-3 inhibitors and the evaluation of this compound in combination with other drugs for the treatment of various diseases.

Méthodes De Synthèse

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized using a modified version of the method described by Bain et al. (2003). The synthesis involves the reaction of 2-(4-sec-butylphenoxy)ethanol with 4-formylbenzoic acid, followed by the reaction of the resulting aldehyde with 2-propyl-4,5-dihydrothiazole-4-carboxylic acid. The final step involves the reaction of the resulting thiadiazolidinone with 2-amino-5-nitropyrimidine to yield this compound.

Applications De Recherche Scientifique

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.

Propriétés

Formule moléculaire

C27H30N4O3S

Poids moléculaire

490.6 g/mol

Nom IUPAC

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O3S/c1-4-6-24-30-31-25(28)23(26(32)29-27(31)35-24)17-19-7-11-21(12-8-19)33-15-16-34-22-13-9-20(10-14-22)18(3)5-2/h7-14,17-18,28H,4-6,15-16H2,1-3H3/b23-17-,28-25?

Clé InChI

ZCUQTIBULDYJQG-WLKIOIGBSA-N

SMILES isomérique

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

SMILES canonique

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.